

# 4-Chloroguaiacol CAS number and molecular structure

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## Compound of Interest

Compound Name: 4-Chloroguaiacol

Cat. No.: B107037

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## 4-Chloroguaiacol: A Technical Guide

This technical guide provides an in-depth overview of **4-Chloroguaiacol**, also known as 4-chloro-2-methoxyphenol. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, experimental protocols, and antimicrobial mechanism of action.

## Chemical Identification and Properties

CAS Number: 16766-30-6[1]

Molecular Structure:

- IUPAC Name: 4-chloro-2-methoxyphenol
- Synonyms: **4-Chloroguaiacol**, 2-Methoxy-4-chlorophenol
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub>[1]
- SMILES: COC1=C(C=CC(=C1)Cl)O[2]
- InChI: InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3[1]

The molecular structure consists of a phenol ring substituted with a chlorine atom at position 4 and a methoxy group at position 2.

## Quantitative Data

The physical, chemical, and biological properties of **4-Chloroguaiacol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	158.58 g/mol	[1]
Appearance	Light yellow liquid	[1]
Odor	Phenol-like	[1]
Melting Point	16-17 °C	[1]
Flash Point	113 °C	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[3]
Antimicrobial Activity	MIC vs. <i>S. aureus</i> : 110 µg/mL	[3]
MIC vs. <i>E. coli</i> : 110 µg/mL	[3]	

## Experimental Protocols

This section details methodologies for the synthesis, analysis, and evaluation of the antimicrobial activity of **4-Chloroguaiacol**.

### Representative Synthesis of Substituted Phenols

While a specific protocol for **4-Chloroguaiacol** is not detailed in the provided search results, a general method for the synthesis of substituted phenols from aryl halides can be adapted. The following is a representative protocol based on the synthesis of similar compounds[4]:

- **Reaction Setup:** To a reaction vessel containing a magnetic stirrer, add the starting aryl halide (e.g., 1,4-dichloro-2-methoxybenzene) (1.0 mmol), CuCl<sub>2</sub> (0.1 mmol), KOH (6.0 mmol), and a solvent system such as DMSO/H<sub>2</sub>O.
- **Inert Atmosphere:** Flush the vessel with an inert gas, such as argon.
- **Reaction Conditions:** Stir the mixture in a preheated oil bath at 120 °C for 24 hours.

- **Workup:** After cooling to room temperature, acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous MgSO<sub>4</sub>, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of chlorophenolic compounds, which can be optimized for **4-Chloroguaiacol**<sup>[5][6]</sup>.

- **Sample Preparation:**
  - For aqueous samples, perform a liquid-liquid extraction. Acidify the sample and extract with a non-polar solvent like hexane or dichloromethane.
  - Concentrate the organic extract to a small volume.
  - Derivatization (optional but common for phenols): Acetylate the extract using acetic anhydride and a catalyst to improve chromatographic performance.
- **GC-MS Conditions:**
  - Gas Chromatograph: Agilent 7890A or similar.
  - Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at 40 °C, hold for 3 minutes, then ramp to 300 °C at 3 °C/min, and hold for 3 minutes.
  - Carrier Gas: Helium.
- **Mass Spectrometer Conditions:**

- Mass Spectrometer: Agilent 5975C or a triple quadrupole instrument for higher sensitivity.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity for halogenated compounds.
- Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of chlorophenols[7][8].

- Sample Preparation:
  - Filter aqueous samples through a 0.45 µm filter.
  - For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary using a C18 cartridge.
- HPLC Conditions:
  - HPLC System: A modular instrument with an isocratic or gradient pump and a UV-Vis detector.
  - Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to suppress ionization.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection: UV detection at a wavelength appropriate for the analyte (e.g., 280-300 nm).

## Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of **4-Chloroguaiacol** against bacterial strains like *S. aureus* and *E. coli*.

- **Preparation of Inoculum:** Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- **Preparation of Test Compound:** Prepare a stock solution of **4-Chloroguaiacol** in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate at 37 °C for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of **4-Chloroguaiacol** that completely inhibits visible bacterial growth. Include positive (no compound) and negative (no bacteria) controls.

## Mechanism of Action and Signaling Pathways

The antimicrobial activity of **4-Chloroguaiacol**, as a substituted phenol, is primarily attributed to its ability to disrupt bacterial cell membranes. This mechanism is common to many phenolic compounds and does not typically involve a complex intracellular signaling pathway but rather a direct physical effect on the cell structure.

The proposed mechanism involves the following steps:

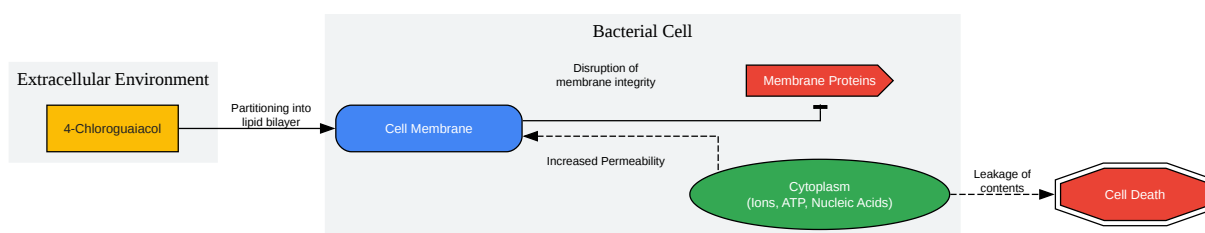
- **Adsorption and Partitioning:** The hydrophobic nature of the molecule allows it to partition into the lipid-rich bacterial cell membrane.
- **Membrane Disruption:** The presence of **4-Chloroguaiacol** within the lipid bilayer disrupts the membrane's structure and integrity. This leads to an increase in membrane fluidity and permeability[9][10].

- **Leakage of Cellular Contents:** The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g.,  $K^+$ ), ATP, and nucleic acids[9].
- **Inhibition of Cellular Processes:** The disruption of the membrane potential and the loss of essential molecules inhibit critical cellular processes, ultimately leading to bacterial cell death.

Some studies on other chlorinated phenols have also indicated that they can induce the expression of multidrug efflux pumps, such as MexAB-OprM in *Pseudomonas aeruginosa*, which could contribute to the development of transient antibiotic resistance[11][12].

## Visualizations

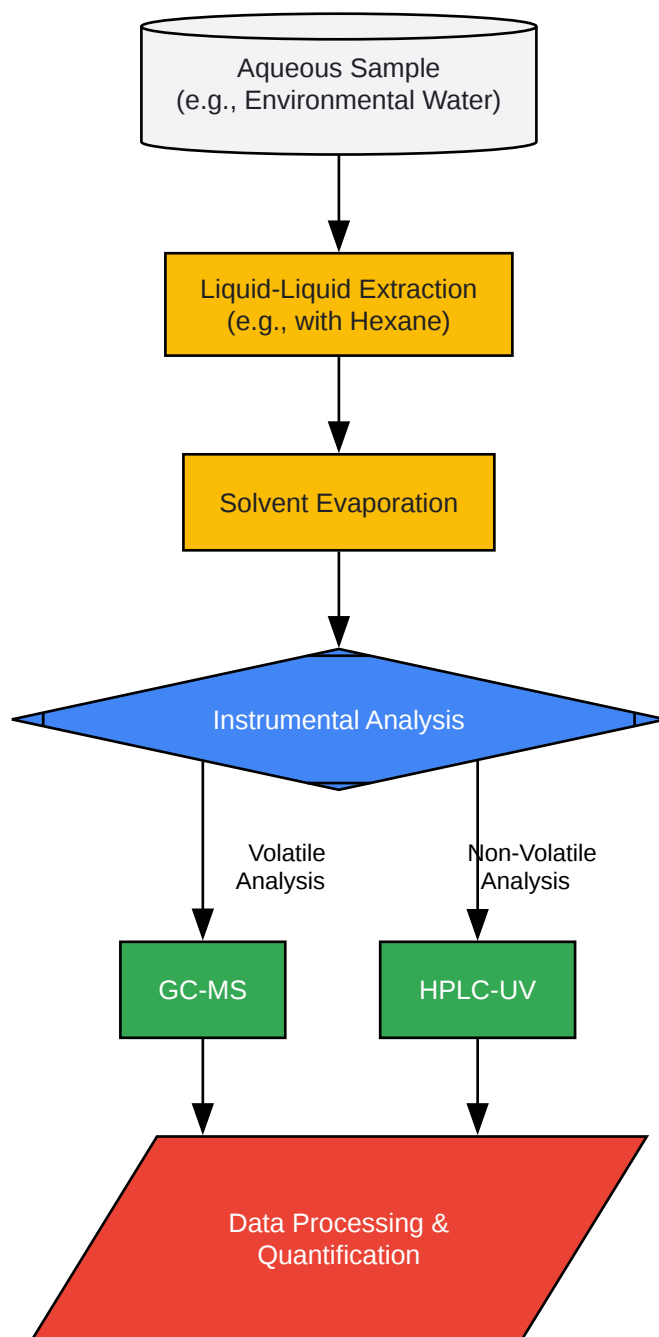
### Diagram of Proposed Antimicrobial Mechanism



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Caption: Proposed mechanism of antimicrobial action for **4-Chloroguaiacol**.

## Experimental Workflow for Analysis



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Caption: General experimental workflow for the analysis of **4-Chloroguaiacol**.

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